
N-(4-bromo-2-methylphenyl)-5-chloro-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-5-chloro-2-methoxybenzenesulfonamide, also known as BML-275, is a selective inhibitor of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy homeostasis. BML-275 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Mécanisme D'action
N-(4-bromo-2-methylphenyl)-5-chloro-2-methoxybenzenesulfonamide works by inhibiting AMPK, which is an enzyme that plays a crucial role in regulating cellular energy homeostasis. By inhibiting AMPK, N-(4-bromo-2-methylphenyl)-5-chloro-2-methoxybenzenesulfonamide disrupts the cellular energy balance and leads to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-5-chloro-2-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, N-(4-bromo-2-methylphenyl)-5-chloro-2-methoxybenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In diabetes, N-(4-bromo-2-methylphenyl)-5-chloro-2-methoxybenzenesulfonamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In inflammation, N-(4-bromo-2-methylphenyl)-5-chloro-2-methoxybenzenesulfonamide has been shown to reduce inflammatory cytokine production and improve endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromo-2-methylphenyl)-5-chloro-2-methoxybenzenesulfonamide in lab experiments is its selective inhibition of AMPK, which allows for the study of the specific effects of AMPK inhibition on cellular processes. However, one limitation of using N-(4-bromo-2-methylphenyl)-5-chloro-2-methoxybenzenesulfonamide is its potential off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(4-bromo-2-methylphenyl)-5-chloro-2-methoxybenzenesulfonamide. One area of research is the development of more potent and selective AMPK inhibitors for use in therapeutic applications. Another area of research is the investigation of the potential synergistic effects of N-(4-bromo-2-methylphenyl)-5-chloro-2-methoxybenzenesulfonamide with other drugs or therapies in the treatment of various diseases. Additionally, further studies are needed to elucidate the specific mechanisms underlying the effects of N-(4-bromo-2-methylphenyl)-5-chloro-2-methoxybenzenesulfonamide on cellular processes.
Méthodes De Synthèse
N-(4-bromo-2-methylphenyl)-5-chloro-2-methoxybenzenesulfonamide can be synthesized using a multi-step process involving the reaction of 4-bromo-2-methylphenol with 5-chloro-2-methoxybenzenesulfonyl chloride, followed by the addition of ammonia and purification through column chromatography.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-5-chloro-2-methoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases. In cancer, N-(4-bromo-2-methylphenyl)-5-chloro-2-methoxybenzenesulfonamide has been shown to inhibit tumor growth and induce apoptosis in several cancer cell lines, including breast cancer, prostate cancer, and leukemia. In diabetes, N-(4-bromo-2-methylphenyl)-5-chloro-2-methoxybenzenesulfonamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In inflammation, N-(4-bromo-2-methylphenyl)-5-chloro-2-methoxybenzenesulfonamide has been shown to reduce inflammatory cytokine production and improve endothelial function.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-5-chloro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO3S/c1-9-7-10(15)3-5-12(9)17-21(18,19)14-8-11(16)4-6-13(14)20-2/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGGHQNXMQUXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


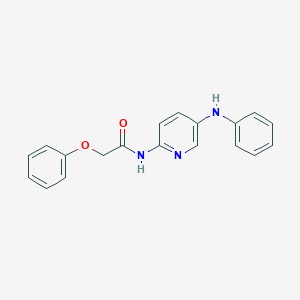
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B6643175.png)
![(3,5-Dimethoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B6643181.png)
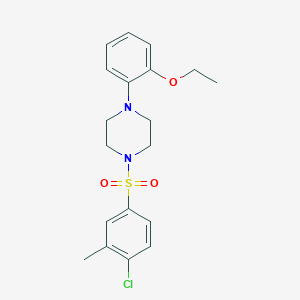
![2-(1H-indol-3-yl)-1-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B6643198.png)

![1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6643215.png)
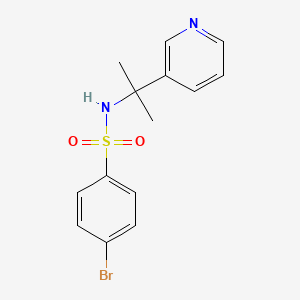
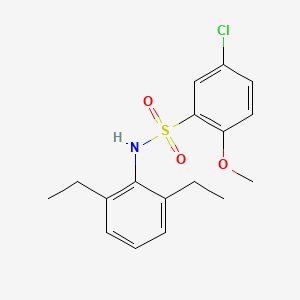
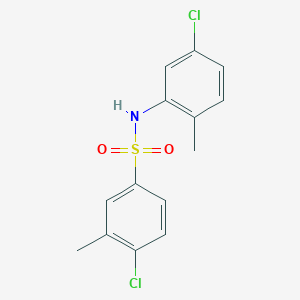
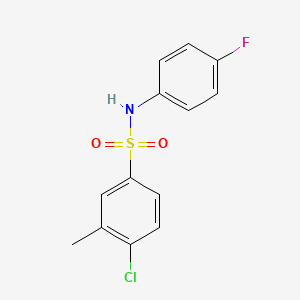
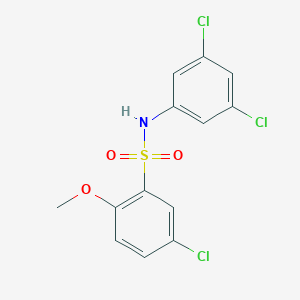
![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide](/img/structure/B6643260.png)